molecular formula C16H18ClN3O3 B2408334 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1203141-64-3

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2408334
CAS RN: 1203141-64-3
M. Wt: 335.79
InChI Key: CPGSJMJRIXGVIZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Radiosynthesis and Chemical Analysis

  • A study by Latli and Casida (1995) delves into the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the methodology for tracking the metabolism and action mode of herbicides and safeners through high specific activity labeling techniques (Latli & Casida, 1995).

Potential Pesticides and Molecular Characterization

  • Research by Olszewska, Tarasiuk, and Pikus (2009) characterizes new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide by X-ray powder diffraction, underlining their potential as pesticides. This study presents detailed diffraction data and structural parameters, contributing to the understanding of the physical properties of these compounds (Olszewska, Tarasiuk, & Pikus, 2009).

Antimicrobial Activity

  • Hossan et al. (2012) report on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing their antimicrobial activities. These compounds, derived from citrazinic acid, show potential as antibacterial and antifungal agents, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

α-Glucosidase Inhibitory Potential

  • Iftikhar et al. (2019) explore the synthesis of N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide, assessing their α‐glucosidase inhibitory potential. This study not only identifies compounds with significant inhibitory effects but also supports findings through molecular modeling and ADME predictions, positioning these compounds as promising drug leads (Iftikhar et al., 2019).

Synthesis and Anticancer Drug Development

  • Sharma et al. (2018) document the synthesis and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, detailing its structural determination and anticancer activity through in silico modeling. This compound targets the VEGFr receptor, indicating a potential pathway for developing targeted cancer therapies (Sharma et al., 2018).

Inhibition of Fatty Acid Synthesis

  • A study by Weisshaar and Böger (1989) examines the chloroacetamide inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus, providing insights into the biochemical action of chloroacetamide herbicides and their impact on non-target organisms (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-11-8-13(9-12(2)16(11)17)23-10-14(21)18-6-7-20-15(22)4-3-5-19-20/h3-5,8-9H,6-7,10H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGSJMJRIXGVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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